2-(2,2,2-Trifluoroethoxy)nicotinamide
Description
2-(2,2,2-Trifluoroethoxy)nicotinamide is a nicotinamide derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the 2-position of the pyridine ring.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-7-5(6(12)14)2-1-3-13-7/h1-3H,4H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVOIFDHPCUWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2,2,2-Trifluoroethoxy)nicotinamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoroethoxy groups in drug design is known to enhance pharmacokinetic properties. Research indicates that compounds with such modifications often exhibit increased potency and selectivity.
- Anticancer Activity : Preliminary studies suggest that 2-(2,2,2-Trifluoroethoxy)nicotinamide may have potential as an anticancer agent due to its ability to inhibit tumor growth mechanisms. It is hypothesized that the trifluoroethoxy moiety may improve binding affinity to targets involved in cancer progression.
Dermatological Applications
Similar to nicotinamide, the modified compound may demonstrate beneficial effects in dermatology:
- Skin Cancer Prevention : Nicotinamide has been shown to reduce the incidence of non-melanoma skin cancers (NMSCs). Given the structural similarities, 2-(2,2,2-Trifluoroethoxy)nicotinamide could potentially enhance these effects through improved absorption and efficacy.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects beneficial for skin conditions such as acne and rosacea, similar to those observed with nicotinamide. Studies on nicotinamide have demonstrated its role in reducing sebum production and inflammatory markers in skin cells.
Cosmeceutical Applications
The cosmetic industry increasingly incorporates compounds like nicotinamide for their skin health benefits. The enhanced properties of 2-(2,2,2-Trifluoroethoxy)nicotinamide could lead to its use as a more effective ingredient in formulations aimed at anti-aging and hyperpigmentation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Table 1: Substituent Position and Functional Group Comparisons
| Compound | Substituent Position | Functional Group | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-(2,2,2-Trifluoroethoxy)nicotinamide | 2-pyridine | Amide | ~290 (estimated) | High polarity, H-bond donor |
| 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 6-pyridine | Aldehyde | 219.12 | Lower solubility |
| Lansoprazole | 4-pyridine | Sulfinyl | 369.36 | Proton pump inhibition |
Functional Group Variations
- Amide vs. Aldehyde : The amide group in 2-(2,2,2-Trifluoroethoxy)nicotinamide enables hydrogen bonding, enhancing interactions with enzyme active sites compared to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, which lacks this capability .
- Sulfinyl vs. Trifluoroethoxy : In Lansoprazole, the sulfinyl group and trifluoroethoxy substituent synergize to confer acid stability and target binding to gastric H⁺/K⁺-ATPase. The trifluoroethoxy group in the target compound may similarly enhance resistance to oxidative metabolism .
Pharmacological Activity Insights
While direct activity data for 2-(2,2,2-Trifluoroethoxy)nicotinamide are unavailable, structurally related compounds provide clues:
- 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (): This nicotinamide derivative acts as a potent agonist, with the trifluoromethyl biphenyl group enhancing selectivity. The trifluoroethoxy group in the target compound may offer comparable selectivity but with improved metabolic stability due to fluorine’s inductive effect .
- Lansoprazole : The trifluoroethoxy group in its pyridine ring contributes to prolonged plasma half-life, suggesting similar benefits for the target compound .
Physicochemical and Stability Properties
- Hygroscopicity : Lansoprazole derivatives undergo strict loss-on-drying tests (NMT 5.0% weight loss), indicating low hygroscopicity attributed to the trifluoroethoxy group’s hydrophobic character . This property likely extends to 2-(2,2,2-Trifluoroethoxy)nicotinamide, favoring formulation stability.
- Co-crystallization: The nicotinamide–trifluoroethanol co-crystal () demonstrates strong hydrogen bonding between the amide and trifluoroethanol. Such interactions may enhance the target compound’s crystallinity and shelf life compared to non-co-crystallizing analogs .
Structural Analogues and Similarity Metrics
lists compounds with similarity scores relative to 2-(2,2,2-Trifluoroethoxy)nicotinamide:
- 6-(Trifluoromethoxy)pyridin-3-amine (Similarity: 0.77): Replacement of the ethoxy group with trifluoromethoxy reduces steric bulk but maintains electron-withdrawing effects.
Biological Activity
2-(2,2,2-Trifluoroethoxy)nicotinamide is a novel compound characterized by the presence of a trifluoroethoxy group attached to a nicotinamide structure. Its molecular formula is CHFNO, with a molecular weight of approximately 205.13 g/mol. The trifluoroethoxy group enhances the compound's lipophilicity and biological activity due to the unique properties imparted by the fluorinated moiety.
Research indicates that compounds like 2-(2,2,2-Trifluoroethoxy)nicotinamide often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in various biological pathways, such as Rho kinases (ROCK I and ROCK II), which are implicated in processes like cell migration and inflammation .
- Interaction with Receptors : It has been suggested that 2-(2,2,2-Trifluoroethoxy)nicotinamide could interact with specific receptors or enzymes, potentially affecting pathways related to cancer and inflammation .
Pharmacological Properties
The pharmacokinetic profile of 2-(2,2,2-Trifluoroethoxy)nicotinamide suggests favorable absorption and distribution characteristics. The presence of the trifluoroethoxy group contributes to its enhanced bioavailability and potential therapeutic applications.
Comparative Biological Activity
A comparison of 2-(2,2,2-Trifluoroethoxy)nicotinamide with similar compounds reveals its unique structural features that enhance biological activity:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | 0.82 | Contains an amine instead of an amide group |
| 6-(Trifluoromethyl)pyridin-3-amine | 0.63 | Lacks the ethoxy group; only contains trifluoromethyl |
| 6-(Trifluoromethoxy)pyridin-3-amine | 0.63 | Contains only trifluoromethyl without ethoxy |
The unique combination of structural features in 2-(2,2,2-Trifluoroethoxy)nicotinamide enhances its potential biological activity compared to these similar compounds.
Case Study on Nicotinamide Metabolism
A relevant case study explored dysfunctional nicotinamide metabolism in a patient with an unknown neurodegenerative disease. The study found that nicotinamide supplementation influenced NAD(H) production pathways in the patient, highlighting the importance of nicotinamide derivatives in metabolic processes . This underscores the potential relevance of compounds like 2-(2,2,2-Trifluoroethoxy)nicotinamide in therapeutic settings.
In Vitro Studies
In vitro studies have demonstrated that derivatives of nicotinamide can exhibit significant cytotoxic properties against various cancer cell lines. For instance, related compounds have shown IC50 values indicating potent activity against hepatic (HepG2) and breast (MCF-7) cancer cells . While specific data for 2-(2,2,2-Trifluoroethoxy)nicotinamide may be limited, its structural similarities suggest it could possess comparable activities.
Antibacterial and Antiinflammatory Activities
Preliminary studies suggest that compounds containing trifluoroethoxy groups may exhibit antibacterial and anti-inflammatory properties. These activities are crucial for developing treatments for infections and inflammatory diseases.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to optimize yield.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach ensures structural confirmation and purity assessment:
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm trifluoroethoxy group integration and position on the pyridine ring.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, as demonstrated in related nicotinamide cocrystals .
- Elemental Analysis : Verify C, H, N, F content (±0.3% tolerance).
Q. Table 1: Typical Spectral Signatures
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.5–8.7 (pyridine-H), δ 4.6–4.8 (OCH₂CF₃) |
| ¹⁹F NMR | δ -75 to -78 ppm (CF₃) |
| IR (KBr) | 1680–1700 cm⁻¹ (C=O stretch) |
Advanced: How can researchers address discrepancies in crystallographic data for polymorphic forms?
Answer:
Discrepancies arise from disorder in the trifluoroethoxy group or solvent inclusion. Mitigation strategies include:
- Low-temperature X-ray diffraction : Conduct at 123 K to reduce thermal motion artifacts .
- DFT calculations : Compare experimental and theoretical bond lengths/angles to identify disorder.
- Powder XRD : Screen polymorphs under varied crystallization conditions (e.g., solvent polarity, cooling rates).
Q. Example Workflow :
Grow single crystals via slow evaporation (acetonitrile/water).
Collect diffraction data (synchrotron sources preferred for high resolution).
Refine structures using software like SHELXL, accounting for partial occupancy of disordered groups.
Advanced: How to design a factorial experiment to optimize reaction yield and purity?
Answer:
Apply a 2³ factorial design to evaluate three factors: temperature, catalyst loading, and solvent polarity.
Steps :
Define factors and levels :
- Temperature: 80°C vs. 100°C
- Catalyst: 5 mol% vs. 10 mol% Pd(PPh₃)₄
- Solvent: DMF vs. THF
Response variables : Yield (%), purity (HPLC area%).
Statistical analysis : Use ANOVA to identify significant interactions (e.g., temperature-solvent synergy) .
Q. Table 2: Example Experimental Matrix
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 5 | DMF | 62 |
| 2 | 100 | 10 | THF | 78 |
Advanced: What computational tools predict the compound’s reactivity in biological systems?
Answer:
- Molecular Dynamics (MD) Simulations : Study binding to target proteins (e.g., kinases) using AMBER or GROMACS. Parameterize the trifluoroethoxy group with GAFF2 force fields.
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate solubility, permeability, and metabolic stability.
Case Study :
MD simulations of nicotinamide derivatives with GABA receptors revealed hydrogen bonding between the amide group and Thr294, guiding SAR modifications .
Advanced: How to analyze stability under hydrolytic or oxidative conditions?
Answer:
Forced Degradation Protocol :
Hydrolysis :
- Acidic (0.1 M HCl, 40°C, 24 hr)
- Basic (0.1 M NaOH, 40°C, 24 hr)
Oxidation : 3% H₂O₂, 25°C, 48 hr.
Analysis : HPLC-PDA to track degradation products; LC-MS/MS to identify fragments (e.g., trifluoroacetic acid from side-chain cleavage).
Q. Key Findings :
- Trifluoroethoxy groups enhance hydrolytic stability compared to ethoxy analogs due to electron-withdrawing effects .
Advanced: How does polymorphism affect bioavailability, and how is it screened?
Answer:
Polymorphs alter solubility and dissolution rates. Screening methods:
- High-throughput crystallization : Use 96-well plates with 10+ solvent systems.
- Thermal Analysis (DSC/TGA) : Detect melting point variations and desolvation events.
- Raman Spectroscopy : Distinguish polymorphs via lattice vibration modes.
Example :
A nicotinamide cocrystal with trifluoroethanol showed improved solubility (2.5×) compared to the free base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
